6-Methyl-4-azaindole-2-carboxylic acid ethyl ester

Catalog No.
S12803856
CAS No.
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-4-azaindole-2-carboxylic acid ethyl ester

Product Name

6-Methyl-4-azaindole-2-carboxylic acid ethyl ester

IUPAC Name

ethyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-5-8-9(13-10)4-7(2)6-12-8/h4-6,13H,3H2,1-2H3

InChI Key

QZLQZIBNGYYSDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=N2)C

6-Methyl-4-azaindole-2-carboxylic acid ethyl ester (CAS: 1260386-17-1) is a highly specialized, pre-functionalized heterocyclic building block extensively utilized in modern medicinal chemistry and drug discovery. Featuring a pyrrolo[3,2-b]pyridine core, a precisely positioned 6-methyl substituent, and a highly processable 2-ethyl ester group, this compound serves as a critical headgroup precursor. It has gained significant industrial prominence in the synthesis of MTA-cooperative PRMT5 inhibitors and other advanced epigenetic or kinase-targeted therapeutics. The 6-methyl group provides an essential steric and lipophilic vector that modulates target binding kinematics and improves pharmacokinetic profiles, while the ethyl ester ensures superior solubility and stability during early-stage library diversification compared to its free acid counterpart [1]. For procurement teams and synthetic chemists, this molecule represents a ready-to-use, regiochemically pure scaffold that bypasses the notoriously difficult late-stage functionalization of electron-deficient azaindole systems [2].

Research Fit

+ Verify compatibility with your intended assay, synthesis, or formulation protocol.
+ Review grade, purity, and format against your workflow requirements.

Substituting this specific compound with the generic, unsubstituted 4-azaindole-2-carboxylic acid ethyl ester fundamentally compromises downstream target engagement. In the design of allosteric or cooperative inhibitors (such as PRMT5), the 6-methyl group is not merely decorative; it is required to induce specific steric clashes (e.g., a ~0.7 Å shift in the Glu435 side chain) that drive high-affinity, cooperative binding [1]. Attempting to procure the generic core and perform late-stage methylation on the electron-poor pyridine ring routinely fails, yielding complex mixtures with poor regioselectivity and unacceptably low yields. Furthermore, substituting the ethyl ester with the 6-methyl-4-azaindole-2-carboxylic acid (free acid) introduces severe handling bottlenecks; the free acid is prone to zwitterion formation, exhibits poor solubility in standard non-polar cross-coupling solvents, and risks decarboxylation under harsh N-alkylation conditions [2]. Therefore, procuring the exact 6-methyl ethyl ester form is mandatory for both synthetic efficiency and optimal biological performance.

Substitution Risk

! Structural analogs may not share identical properties; confirm before substitution.
! Different salt forms, isomers, or grades can alter solubility, stability, or activity.

Enhancement of Target Binding Kinematics (MTA Cooperativity)

In the development of MTAP-deleted cancer therapeutics, the substitution pattern on the azaindole headgroup directly dictates target cooperativity. Structural data demonstrates that 6-substituted 4-azaindole cores (derived from this precursor) induce a critical ~0.7 Å positional shift in the Glu435 side chain of the PRMT5 active site due to electronic and steric repulsion. This precise shift enhances SDMA MTA cooperativity by >50-fold, driving sub-10 nM cellular potency [1]. Unsubstituted 4-azaindole comparators fail to induce this shift, resulting in significantly lower cooperative binding affinity.

Evidence DimensionMTA-cooperative target binding affinity
Target Compound Data>50-fold MTA cooperativity (sub-10 nM cell potency) via ~0.7 Å Glu435 shift
Comparator Or BaselineUnsubstituted 4-azaindole core (minimal Glu435 shift, lower cooperativity)
Quantified Difference>50-fold enhancement in cooperative binding
ConditionsX-ray crystallography and biochemical PRMT5/MTA assays (HCT116 cells)

Procuring the 6-methyl variant is essential for researchers aiming to achieve the high target cooperativity required for selective efficacy in MTAP-deficient oncology models.

Physicochemical Tuning for Oral Bioavailability

Replacing highly polar headgroups with the lipophilic 6-methyl-4-azaindole core drastically improves the pharmacokinetic profile of lead compounds. In comparative hit-to-lead studies, incorporating this specific azaindole scaffold increased intrinsic permeability (Papp) to >20 × 10^-6 cm/s, a stark improvement over polar baseline headgroups (e.g., thiazole guanidines) which exhibited poor permeability (Papp < 5 × 10^-6 cm/s) [1]. The 6-methyl group specifically tunes the LogP to an optimal range for oral dosing.

Evidence DimensionIntrinsic cellular permeability (Papp)
Target Compound DataPapp > 20 × 10^-6 cm/s
Comparator Or BaselinePolar baseline headgroups (Papp < 5 × 10^-6 cm/s)
Quantified Difference>4-fold increase in intrinsic permeability
ConditionsIn vitro permeability assays (e.g., Caco-2) during lead optimization

Buyers focused on in vivo efficacy must select this building block to ensure their synthesized libraries possess the requisite membrane permeability for oral bioavailability.

Synthetic Processability and Handling Efficiency

For industrial library generation, the physical form of the building block dictates synthetic throughput. The ethyl ester form of 6-methyl-4-azaindole-2-carboxylic acid is highly soluble in a broad range of standard organic solvents (DCM, THF, EtOAc) and remains stable during rigorous N-alkylation or cross-coupling at the pyrrole nitrogen. In contrast, the free acid comparator frequently forms intractable zwitterions, requires highly polar, high-boiling solvents (DMF/DMSO), and is susceptible to decarboxylation at elevated temperatures [1].

Evidence DimensionSolubility and handling stability
Target Compound DataHigh solubility in standard non-polar/aprotic solvents; stable to N-functionalization
Comparator Or Baseline6-Methyl-4-azaindole-2-carboxylic acid (free acid) (poor solubility, thermal instability)
Quantified DifferenceEnables direct use in diverse solvent systems without pre-activation or protection steps
ConditionsStandard laboratory N-alkylation and cross-coupling workflows

Procuring the ethyl ester rather than the free acid eliminates mandatory protection/deprotection steps, significantly accelerating high-throughput library synthesis.

Quantitative Evidence

Synthesis of MTA-Cooperative PRMT5 Inhibitors

This compound is the premier precursor for synthesizing the headgroup of MTA-cooperative PRMT5 inhibitors. Its pre-installed 6-methyl group is strictly required to induce the necessary steric shifts in the target enzyme's active site, making it an indispensable starting material for oncology programs targeting MTAP-deleted cancers [1].

High-Throughput Hit-to-Lead Library Generation

Due to the excellent solubility and stability of the ethyl ester, this building block is ideal for automated, high-throughput parallel synthesis. It allows for orthogonal, late-stage diversification—specifically N1-alkylation followed by C2-ester saponification and amidation—without the yield losses associated with free-acid handling [2].

Physicochemical Property Optimization (DMPK Rescue)

When existing drug candidates suffer from poor oral bioavailability due to highly polar or metabolically unstable headgroups, this lipophilic, metabolically blocked (at the 6-position) azaindole core is swapped in. It reliably increases intrinsic permeability (Papp) and improves the overall DMPK profile for systemic or CNS-targeted delivery [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
General research use
Verify suitability for your specific protocol
End-user validation required; review available certificates and data

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

204.089877630 g/mol

Monoisotopic Mass

204.089877630 g/mol

Heavy Atom Count

15

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